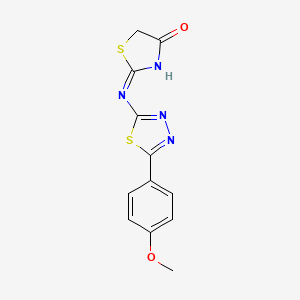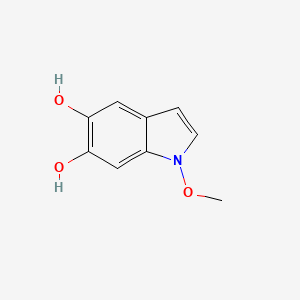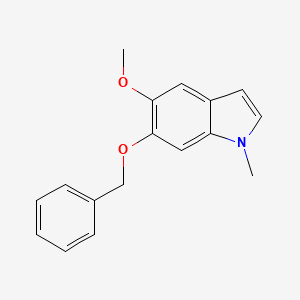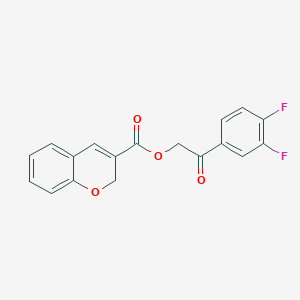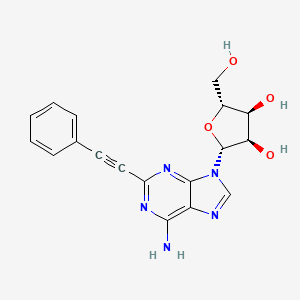![molecular formula C6H3F3N4S B12928384 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine is a compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the development of anticancer drugs . The inclusion of a trifluoromethyl group in the molecule often results in improved pharmacological properties, such as increased lipophilicity and enhanced metabolic stability .
Méthodes De Préparation
The synthesis of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring by reacting 2-aminothiole with a suitable arylacetylchloride at high temperature.
Cyclization: The intermediate product undergoes cyclization to form the thiazolo[5,4-d]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave irradiation and specific catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives .
Applications De Recherche Scientifique
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as increased stability and enhanced performance.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine can be compared with other similar compounds, such as :
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine: This compound has a similar structure but with a thioxo group instead of an amine group.
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione: This compound has a chloro and phenyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H3F3N4S |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H3F3N4S/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H2,10,11,12) |
Clé InChI |
LCESDFHCKQUXRX-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)SC(=N2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


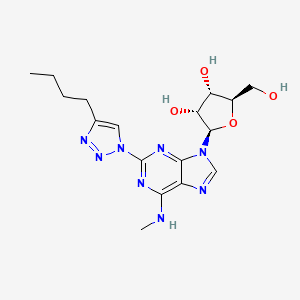
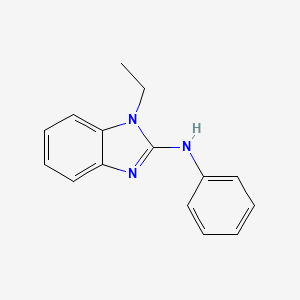
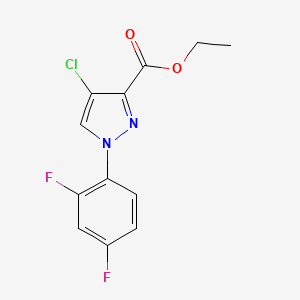
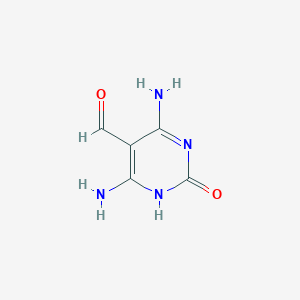
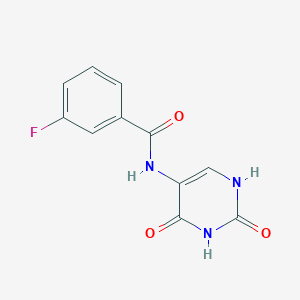
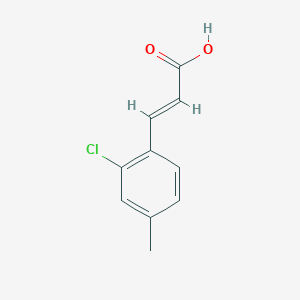
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)
